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Compound Name: quinoline-8-sulfonamide

Cat. No.: B086410 Get Quote

An In-depth Technical Guide to the Core Properties of Quinoline-8-Sulfonamide

Introduction
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal

chemistry, found in numerous natural products and synthetic compounds with a wide spectrum

of biological activities.[1][2] When functionalized with a sulfonamide group at the 8-position, it

forms the quinoline-8-sulfonamide core. This moiety has emerged as a versatile

pharmacophore, serving as the foundation for developing novel therapeutic agents.[3][4]

Compounds incorporating this structure have demonstrated a remarkable range of

pharmacological effects, including anticancer, neuroprotective, antibacterial, and antifungal

activities.[1][5][6][7]

The significance of the quinoline-8-sulfonamide scaffold lies in its unique three-dimensional

structure and electronic properties, which allow for diverse interactions with various biological

targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the

quinoline ring can participate in π-π stacking and hydrophobic interactions.[8] This guide

provides a comprehensive overview of the fundamental properties of quinoline-8-
sulfonamide, from its physicochemical characteristics and synthesis to its biological activities

and applications in drug discovery, aimed at researchers, scientists, and drug development

professionals.

Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of a molecule is critical in drug

discovery, as they influence its absorption, distribution, metabolism, and excretion (ADME)
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profile. Quinoline-8-sulfonamide is a small molecule with drug-like characteristics.

Table 1: Core Physicochemical Properties of Quinoline-8-Sulfonamide

Property Value Source

CAS Number 35203-91-9 [9][10]

Molecular Formula C₉H₈N₂O₂S [9][10]

Molecular Weight 208.24 g/mol [9][10]

Topological Polar Surface Area

(TPSA)
73.05 Å² [9]

LogP (octanol-water partition

coefficient)
0.8822 [9]

Hydrogen Bond Acceptors 3 [9]

Hydrogen Bond Donors 1 [9]

Rotatable Bonds 1 [9]

The molecule's moderate TPSA and LogP values suggest a favorable balance between

aqueous solubility and lipid membrane permeability, a key consideration for oral bioavailability.

Structurally, the molecule's sulfamoyl (-SO₂NH₂) group is involved in both intramolecular and

intermolecular hydrogen bonding. X-ray crystallography studies reveal that an intramolecular N-

H···N hydrogen bond exists with the quinoline ring's nitrogen atom.[8] In the crystalline state,

molecules form inversion dimers through pairs of intermolecular N-H···O hydrogen bonds,

which are further stabilized by π-π stacking interactions between the quinoline rings.[8] This

intricate network of non-covalent interactions is crucial for its binding to biological targets.

Synthesis and Chemical Reactivity
The synthesis of quinoline-8-sulfonamide and its derivatives is typically straightforward,

allowing for the generation of diverse chemical libraries for screening.

General Synthetic Routes
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Two primary strategies are commonly employed for the synthesis of this scaffold:

Reaction of Quinoline-8-sulfonyl Chloride with Amines: This is the most common approach,

where the commercially available or synthesized quinoline-8-sulfonyl chloride is reacted with

a primary or secondary amine in the presence of a base like pyridine or triethylamine (TEA)

in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1][5]

Reaction of 8-Aminoquinoline with Sulfonyl Chlorides: An alternative route involves the

acylation of 8-aminoquinoline with various substituted benzenesulfonyl chlorides.[11][12]

This method is particularly useful for creating derivatives with modifications on the benzene

ring of the sulfonamide moiety.

A more recent, palladium-catalyzed method utilizes potassium metabisulfite (K₂S₂O₅) as a

stable and non-toxic SO₂ source for a one-pot, two-step aminosulfonylation of 3-iodoquinolines.

[13]

Experimental Protocol: Synthesis from Quinoline-8-
sulfonyl Chloride
This protocol describes a general procedure for synthesizing N-substituted quinoline-8-
sulfonamide derivatives.

Materials:

Quinoline-8-sulfonyl chloride (1.0 mmol)[14]

Substituted amine (1.0 mmol)

Dichloromethane (DCM), anhydrous (10 mL)

Pyridine (2-3 drops) or Triethylamine (1.2 mmol)

Distilled water, cold

Hydrochloric acid (HCl), concentrated

Standard laboratory glassware and magnetic stirrer
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Procedure:

Dissolve quinoline-8-sulfonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM in a round-

bottom flask equipped with a magnetic stir bar.

Stir the solution for 1 hour at room temperature.

Cool the reaction mixture to 10°C using an ice bath.

Slowly add the substituted amine (1.0 mmol) to the solution, followed by the addition of

pyridine (2-3 drops) as a catalyst and base.[1]

Allow the reaction to stir overnight at room temperature.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing cold distilled water.[1]

Add 2-3 drops of concentrated HCl to facilitate the precipitation of the product.[1]

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography on silica gel.[3]

Self-Validation: The structure and purity of the synthesized compounds (in excellent yields of

80-90%) should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-

IR, and mass spectrometry.[1][8]

Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of

quinoline-8-sulfonamide derivatives.
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Caption: General workflow for the synthesis of quinoline-8-sulfonamide derivatives.
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Pharmacological Profile and Mechanisms of Action
The quinoline-8-sulfonamide scaffold is a cornerstone for compounds with diverse biological

activities, targeting key pathways in various diseases.[1][3]

Anticancer Activity
Derivatives of quinoline-8-sulfonamide have shown significant potential as anticancer agents.

[3][6] A primary mechanism involves the modulation of cancer cell metabolism.

Inhibition of Pyruvate Kinase M2 (PKM2): Cancer cells heavily rely on glycolysis for energy

production, a phenomenon known as the Warburg effect. PKM2 is a key glycolytic enzyme

that is overexpressed in many tumors and plays a critical role in promoting tumor growth.[6]

[15] Several quinoline-8-sulfonamide derivatives have been designed as modulators of

PKM2.[3][15] By inhibiting or modulating PKM2 activity, these compounds can reduce

intracellular pyruvate levels, disrupt cancer cell metabolism, and consequently inhibit cell

viability and proliferation.[3][15] For instance, certain derivatives have demonstrated

cytotoxicity against lung, melanoma, and breast cancer cell lines.[3]

Other Mechanisms: The quinoline core itself is found in tyrosine kinase inhibitors (e.g.,

bosutinib) and topoisomerase I inhibitors, suggesting that quinoline-sulfonamide hybrids may

act through multiple mechanisms.[3]
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Caption: Mechanism of PKM2 inhibition by quinoline-8-sulfonamide derivatives.
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Neuroprotective Activity
Hybrid molecules containing the quinoline-sulfonamide core have been investigated as multi-

target-directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's

disease (AD).[1] The strategy involves simultaneously inhibiting multiple enzymes involved in

AD pathology.

Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition: Compounds have been

designed and synthesized as dual inhibitors of acetylcholinesterase (AChE),

butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition

of ChEs increases acetylcholine levels, a key neurotransmitter for cognitive function, while

MAO inhibition can modulate levels of other neurotransmitters and reduce oxidative stress.

Kinetic studies have revealed that these compounds often act as competitive inhibitors.[1]

Antimicrobial Activity
The quinoline and sulfonamide moieties are independently known for their antimicrobial effects,

and their combination often leads to synergistic or enhanced activity.[5]

Antibacterial Action: The quinolone class of antibiotics functions by interfering with bacterial

DNA replication through the inhibition of DNA gyrase and topoisomerase IV.[16] The

sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an

enzyme essential for the bacterial synthesis of folic acid.[5] Hybrid quinoline-sulfonamide

compounds can thus disrupt two critical pathways in bacteria, making them promising

candidates to combat antibiotic-resistant strains.[5][17]

Antifungal and Antiprotozoal Activity: Various quinoline derivatives have also shown potent

antifungal and antimalarial activity.[2][7] The hybridization with a sulfonamide group can

further enhance this spectrum of activity.

Conclusion and Future Outlook
The quinoline-8-sulfonamide scaffold represents a highly valuable and versatile core in

modern medicinal chemistry. Its favorable physicochemical properties, accessible synthesis,

and ability to interact with a multitude of biological targets have established it as a platform for

the development of novel therapeutics. The demonstrated efficacy of its derivatives as

anticancer, neuroprotective, and antimicrobial agents underscores its vast potential.
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Future research will likely focus on the rational design of new derivatives with improved

potency and selectivity, leveraging computational tools like molecular docking and molecular

dynamics.[3][15] The development of multi-target agents based on this scaffold is a particularly

promising strategy for complex diseases. As our understanding of disease biology deepens,

the quinoline-8-sulfonamide core will undoubtedly continue to be a source of innovative drug

candidates for addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro
, in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC
Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J
[pubs.rsc.org]

3. mdpi.com [mdpi.com]

4. biointerfaceresearch.com [biointerfaceresearch.com]

5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a
promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of
the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. chemscene.com [chemscene.com]

10. 8-Quinolinesulfonamide | C9H8N2O2S | CID 94464 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity -
PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.mdpi.com/1420-3049/28/6/2509
https://pubmed.ncbi.nlm.nih.gov/36985481/
https://www.benchchem.com/product/b086410?utm_src=pdf-body
https://www.benchchem.com/product/b086410?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra05501a
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra05501a
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra05501a
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j
https://www.mdpi.com/1420-3049/28/6/2509
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.355.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://www.researchgate.net/publication/342575482_Hybrid_Quinoline-Sulfonamide_Complexes_M_Derivatives_with_Antimicrobial_Activity
https://www.researchgate.net/publication/232814171_Quinoline-8-sulfonamide
https://www.chemscene.com/35203-91-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/8-Quinolinesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/8-Quinolinesulfonamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356327/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. giqimo.com [giqimo.com]

13. pubs.acs.org [pubs.acs.org]

14. pharmaffiliates.com [pharmaffiliates.com]

15. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of
the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [quinoline-8-sulfonamide basic properties]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086410#quinoline-
8-sulfonamide-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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